molecular formula C21H19ClN2O2 B4303788 2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE

2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE

Cat. No.: B4303788
M. Wt: 366.8 g/mol
InChI Key: LTHWDDKCDVJYRW-UHFFFAOYSA-N
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Description

2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a complex organic compound with a unique structure that includes a chloro-methoxyphenyl group, a methyl group, and a phenyl group attached to a tetrahydro-indazol core

Preparation Methods

The synthesis of 2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-13-21-17(10-15(11-19(21)25)14-6-4-3-5-7-14)23-24(13)18-12-16(22)8-9-20(18)26-2/h3-9,12,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHWDDKCDVJYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C3=C(C=CC(=C3)Cl)OC)CC(CC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Reactant of Route 3
Reactant of Route 3
2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Reactant of Route 4
Reactant of Route 4
2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Reactant of Route 5
Reactant of Route 5
2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Reactant of Route 6
2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE

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